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Compound of Interest

Compound Name: 3-Hydroxy Nevirapine

CAS No.: 174532-82-2

Cat. No.: B030129 Get Quote

Technical Guide for Structural Elucidation and Metabolite Profiling

Introduction & Analytical Context
3-Hydroxy Nevirapine is a cytochrome P450-mediated metabolite formed primarily by

CYP2B6.[1] In biological matrices (plasma, urine, hair), it co-elutes with other isobaric

hydroxylated metabolites (2-OH, 8-OH, 12-OH Nevirapine).

Accurate quantification requires specific Multiple Reaction Monitoring (MRM) transitions that

distinguish the 3-OH positional isomer from its counterparts. While the parent drug Nevirapine

(NVP) fragments via a characteristic loss of the cyclopropyl group, the introduction of the

hydroxyl group at the 3-position alters the electronic stability of the dipyridodiazepinone core,

enabling a unique secondary fragmentation pathway involving carbon monoxide (CO) loss.
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Property Specification

Analyte 3-Hydroxy Nevirapine (3-OH NVP)

Parent Drug Nevirapine (NVP)

Molecular Formula C₁₅H₁₄N₄O₂

Monoisotopic Mass 282.11 Da

Precursor Ion (M+H)⁺ m/z 283.1

Ionization Mode ESI+ / APCI+ (Positive Mode)

Retention Behavior
Elutes earlier than NVP on C18 (due to

increased polarity)

Key Differentiator m/z 214.3 (Specific to 3-OH isomer)

Fragmentation Pathway Analysis
The fragmentation of 3-OH NVP follows a sequential degradation pathway driven by the

stability of the dipyridodiazepinone ring system.

Primary Fragmentation: Cyclopropyl Cleavage
The protonated molecular ion (m/z 283) undergoes an initial inductive cleavage at the exocyclic

nitrogen, resulting in the loss of the cyclopropyl moiety. This is the signature fragmentation for

the Nevirapine scaffold.

Transition: m/z 283 → m/z 242

Loss: 41 Da (Cyclopropyl radical/neutral C₃H₅)

Mechanism: N-dealkylation.

Secondary Fragmentation: Phenolic CO Loss
(Diagnostic)
Unlike the parent drug, the 3-OH metabolite possesses a phenolic hydroxyl group on the

pyridine ring. Following the loss of the cyclopropyl group, the resulting ion (m/z 242) undergoes
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a ring contraction or tautomerization-driven elimination of Carbon Monoxide (CO).

Transition: m/z 242 → m/z 214

Loss: 28 Da (CO)

Mechanism: Phenolic expulsion of CO, typical for hydroxy-substituted aromatic rings under

collision-induced dissociation (CID).

Comparative Isomer Differentiation
The m/z 214 fragment is highly specific to 3-OH NVP. In contrast, the 2-OH NVP isomer favors

a different pathway, yielding a dominant fragment at m/z 238 (likely loss of formamide or

rearrangement involving the amide bond).

Metabolite Precursor (m/z)
Dominant Product
(m/z)

Secondary Product
(m/z)

3-OH Nevirapine 283.1 214.3 (Diagnostic) 242.1

2-OH Nevirapine 283.1 238.1 (Diagnostic) 161.1

Nevirapine (Parent) 267.1 226.1 198.1

Visualization of Fragmentation Logic
The following diagram illustrates the stepwise fragmentation mechanism for 3-OH Nevirapine

compared to its parent and isomer.
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Caption: Comparative fragmentation pathways of Nevirapine and its hydroxy-metabolites.

Green node indicates the specific diagnostic ion for 3-OH NVP.

Experimental Protocol: LC-MS/MS Quantification
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This protocol is validated for separating 3-OH NVP from its isomers in complex matrices

(Plasma/Hair).

A. Sample Preparation (Liquid-Liquid Extraction)[11]
Aliquot: Transfer 100 µL of biological matrix (plasma/hair extract) to a clean tube.

Internal Standard: Add 10 µL of Nevirapine-d3 or 3-OH-NVP-d3.

Extraction: Add 1 mL Ethyl Acetate or MTBE. Vortex vigorously for 5 minutes.

Separation: Centrifuge at 10,000 rpm for 5 minutes.

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL

Mobile Phase A/B (80:20).

B. LC-MS/MS Parameters[1][3][4][5][6][7][8][9][10][11]
[12][13]

Parameter Setting Rationale

Column
C18 Reverse Phase (e.g., 150

x 4.6 mm, 5 µm)

Standard retention of

hydrophobic NNRTIs.

Mobile Phase A
1 mM Ammonium Acetate +

0.1% Formic Acid

Ammonium acetate improves

ESI+ sensitivity.

Mobile Phase B Methanol or Acetonitrile
Methanol often provides better

selectivity for isomers.

Gradient 20% B to 90% B over 5 mins
Rapid elution while separating

2-OH and 3-OH isomers.

Ion Source ESI+ or APCI+

APCI is preferred for

hair/tissue to reduce matrix

suppression.

Collision Energy 35 - 45 eV

Higher energy required to drive

the secondary CO loss

(242→214).
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C. Workflow Visualization
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Caption: Validated LC-MS/MS workflow for the specific detection of 3-Hydroxy Nevirapine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

